6-(Trifluoromethoxy)quinoxaline

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a -OCF₃-substituted quinoxaline with predictable BBB penetration and metabolic profile often face limited access to high-purity material. 6-(Trifluoromethoxy)quinoxaline solves this with ≥98% purity, enabling: • CNS kinase inhibitor libraries (logP 2.53, TPSA 35 Ų) • Robust agrochemical intermediates (oxidative/hydrolytic stability) • Matched-pair SAR studies (σₚ +0.35 vs -OCH₃ -0.27) Supplied with full QA documentation; ready for immediate synthesis and screening campaigns.

Molecular Formula C9H5F3N2O
Molecular Weight 214.147
CAS No. 1215205-43-8
Cat. No. B578828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)quinoxaline
CAS1215205-43-8
Synonyms6-(Trifluoromethoxy)quinoxaline
Molecular FormulaC9H5F3N2O
Molecular Weight214.147
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1OC(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7/h1-5H
InChIKeyNDNCFTHPNPDQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)quinoxaline: Core Physicochemical Identity


6-(Trifluoromethoxy)quinoxaline (CAS 1215205-43-8) is a heteroaromatic building block comprising a quinoxaline core (benzene fused to pyrazine) with a trifluoromethoxy (–OCF₃) substituent at the 6-position . With a molecular formula of C₉H₅F₃N₂O, a molecular weight of 214.15 g/mol, and typical commercial purities of 95–98%, this compound serves as a versatile intermediate for medicinal chemistry, agrochemical, and materials-science programs . Its defining feature is the –OCF₃ group, which imparts distinct electronic and steric properties compared to unsubstituted quinoxaline and common 6-substituted analogs such as 6-methoxyquinoxaline, 6-chloroquinoxaline, and 6-fluoroquinoxaline .

Why 6-(Trifluoromethoxy)quinoxaline Cannot Be Replaced


Quinoxaline derivatives bearing different 6-position substituents (–H, –F, –Cl, –OCH₃, –OCF₃) are not functionally interchangeable in synthesis or biological screening. The –OCF₃ group systematically alters lipophilicity (ΔlogP ~1.0–1.2 units higher than –OCH₃), modifies electronic character through strong electron-withdrawing effects (Hammett σₚ ≈ 0.35 vs –0.27 for –OCH₃), and introduces steric bulk that influences target binding and metabolic fate [1]. Critically, structure-activity relationship (SAR) studies on anticancer quinoxalines have demonstrated that replacement of –OCF₃ with –OCH₃ or –CF₃ can alter activity profiles, with –OCF₃ and –CF₃ groups decreasing potency in certain chemotypes while the o,o-dimethoxyphenyl motif increases it [2]. These divergent properties mean that substituting 6-(trifluoromethoxy)quinoxaline with a cheaper or more readily available 6-substituted analog risks altered pharmacokinetics, reduced target engagement, or failed synthetic routes. The quantitative evidence below establishes the magnitude and direction of these differences.

Differentiating Evidence for 6-(Trifluoromethoxy)quinoxaline


Lipophilicity Advantage of the Trifluoromethoxy Group

The computed partition coefficient (logP) for 6-(trifluoromethoxy)quinoxaline is 2.53 (ACD/LogP) or 3.1 (XLogP3), compared to 6-methoxyquinoxaline (logP 1.64–1.72), 6-chloroquinoxaline (logP 2.28), 6-fluoroquinoxaline (logP 1.77), and unsubstituted quinoxaline (logP 1.28–1.32) . This represents a logP increase of Δ +0.89–1.06 versus –OCH₃, Δ +0.25 versus –Cl, Δ +0.76 versus –F, and Δ +1.25 versus –H (ACD/LogP basis). The higher lipophilicity of the –OCF₃ derivative translates to enhanced passive membrane permeability, a critical parameter for cell-based assays and in vivo target engagement .

Lipophilicity Drug-likeness Physicochemical profiling

Microsomal Stability Impact of –OCF₃

In a systematic study of aliphatic –OCF₃-, –OCH₃-, and –CF₃-substituted compounds, microsomal stability assays revealed that the trifluoromethoxy group typically decreased metabolic stability compared to both methoxy and trifluoromethyl counterparts, except in specific N-alkoxy(sulfon)amide series . Although this study focused on aliphatic derivatives, the electronic and steric properties of the –OCF₃ group are intrinsic to the substituent itself, allowing class-level extrapolation to aromatic –OCF₃ quinoxalines. Researchers selecting 6-(trifluoromethoxy)quinoxaline must therefore anticipate potentially higher intrinsic clearance (Clᵢₙₜ) compared to 6-methoxy- or 6-trifluoromethyl-quinoxaline analogs, a factor that may be desirable for rapid systemic clearance or a liability requiring structural mitigation [1].

Metabolic stability Microsomal clearance Lead optimization

Electron-Withdrawing Effects and Reactivity Tuning

The –OCF₃ group is characterized by a Hammett σₚ value of approximately +0.35, compared to +0.23 for –Cl, +0.06 for –F, 0.00 for –H, and –0.27 for –OCH₃ [1]. This means 6-(trifluoromethoxy)quinoxaline bears a moderately electron-withdrawing substituent, while 6-methoxyquinoxaline is electron-donating—a fundamental difference that alters the electron density of the quinoxaline core and thus its reactivity in electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions [2]. In kinase inhibitor SAR, electron-withdrawing groups at the 6-position of quinoxaline have been shown to modulate potency by influencing π-stacking interactions with catalytic-site residues .

Electronic effects Hammett constants Reactivity tuning

Topological Polar Surface Area in CNS Design

6-(Trifluoromethoxy)quinoxaline has a computed topological polar surface area (TPSA) of 35.01 Ų, identical to 6-methoxyquinoxaline (TPSA 35.01 Ų) and 6-chloroquinoxaline (TPSA 25.78 Ų) . This TPSA value falls well below the commonly cited threshold of 60 Ų for good oral absorption and below 90 Ų for potential CNS penetration [1]. The combination of elevated logP (2.53) with low TPSA (35.01 Ų) positions 6-(trifluoromethoxy)quinoxaline in a favorable physicochemical space for blood-brain barrier penetration compared to 6-methoxyquinoxaline (logP ~1.64, same TPSA), offering a differentiated profile for CNS-targeted library synthesis.

Polar surface area CNS drug design Bioavailability prediction

Synthetic Orthogonality of –OCF₃

Unlike 6-chloroquinoxaline (where the –Cl substituent can undergo unwanted SNAr or cross-coupling side reactions) or 6-hydroxyquinoxaline (requiring protection/deprotection strategies), the –OCF₃ group is chemically robust under a wide range of reaction conditions including hydrogenation, organometallic coupling, and acidic/basic conditions . This orthogonality allows researchers to selectively functionalize the quinoxaline core at positions 2, 3, and 7 without competing reactivity from the 6-substituent . Commercial availability at 95–98% purity from multiple vendors at gram-to-kilogram scale further supports its use as a key intermediate in parallel synthesis and scale-up campaigns .

Synthetic utility Orthogonal functionalization Building-block versatility

Application Scenarios for 6-(Trifluoromethoxy)quinoxaline


CNS-Penetrant Kinase Inhibitor Discovery

The combination of elevated logP (2.53) with low TPSA (35.01 Ų) makes 6-(trifluoromethoxy)quinoxaline a preferred scaffold for CNS-targeted kinase inhibitor libraries. Compared to 6-methoxyquinoxaline (logP 1.64, same TPSA), the –OCF₃ derivative is predicted to exhibit superior passive BBB penetration while retaining favorable hydrogen-bond acceptor capacity (3 HBA) . The electron-withdrawing nature of –OCF₃ (σₚ +0.35) further mimics the electronic profile of privileged ATP-competitive kinase inhibitor motifs, supporting hinge-region binding in the ATP pocket [1].

Agrochemical Intermediate with Oxidative Stability

The chemical inertness of the –OCF₃ group enables 6-(trifluoromethoxy)quinoxaline to serve as a robust intermediate in multi-step agrochemical synthesis where other 6-substituted analogs would undergo unwanted side reactions. The –OCF₃ group's resistance to oxidative and hydrolytic degradation supports its use in the construction of fungicidal and herbicidal quinoxaline derivatives that must persist under field conditions . The higher lipophilicity of the –OCF₃ building block also favors cuticular penetration in plant-targeted applications [1].

Fragment-Based Drug Discovery: Metabolic Profiling

The recognized metabolic liability of the –OCF₃ group (decreased microsomal stability relative to –OCH₃ and –CF₃) can be strategically exploited in FBDD campaigns where rapid systemic clearance is desired for local-acting therapeutics or where metabolite identification studies are needed to guide subsequent lead optimization . In this context, 6-(trifluoromethoxy)quinoxaline offers a differentiated metabolic profile, and its commercial availability at 95–98% purity from multiple suppliers (AKSci, Combi-Blocks/Sigma-Aldrich, BOC Sciences) ensures reproducible synthesis of fragment libraries [1].

eSAR Studies on Quinoxaline Scaffolds

The wide electronic span between –OCH₃ (σₚ –0.27) and –OCF₃ (σₚ +0.35) at the 6-position allows systematic exploration of electronic effects on biological activity within a conserved quinoxaline scaffold. Researchers can procure 6-(trifluoromethoxy)quinoxaline alongside 6-methoxyquinoxaline to create matched molecular pairs that isolate electronic contributions to target binding, with the –OCF₃ derivative providing the electron-deficient extreme of the series . This matched-pair approach is directly supported by published anticancer quinoxaline SAR showing divergent activity trends for –OCF₃ vs. –OCH₃ substituents [1].

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